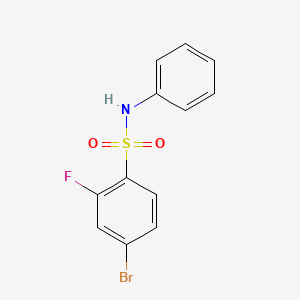

4-Bromo-2-fluoro-N-phenylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "4-Bromo-2-fluoro-N-phenylbenzenesulfonamide" is a derivative of benzenesulfonamide, which is a functional group characterized by a benzene ring bonded to a sulfonamide group. The presence of bromo and fluoro substituents on the benzene ring indicates that this compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related benzenesulfonamide derivatives often involves the reaction of an appropriate sulfonyl chloride with an amine. For instance, the synthesis of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides involves the reaction of 4-bromobenzenesulfonyl chloride with 4-ethoxyaniline to yield the desired sulfonamide derivatives . This suggests that a similar approach could be used to synthesize "this compound" by reacting 4-bromo-2-fluorobenzenesulfonyl chloride with an aniline derivative.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives can be complex, with the potential for various intermolecular interactions. For example, the crystal structures of N-(4-fluorobenzoyl)benzenesulfonamide and its methyl-substituted counterpart were investigated, revealing two-dimensional architectures and intermolecular interactions such as hydrogen bonding . These findings highlight the importance of analyzing the crystal structure of "this compound" to understand its solid-state properties and potential intermolecular interactions.

Chemical Reactions Analysis

Benzenesulfonamide derivatives can participate in various chemical reactions. The fluorination of aromatic compounds, for instance, can be achieved using N-fluorobenzenesulfonimide (NFSI) as a fluorinating agent . This reagent has been used to introduce fluorine atoms into different aromatic systems, which could be relevant for the functionalization of "this compound" to introduce additional fluorine atoms or other substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of "this compound" would likely be influenced by the presence of the bromo and fluoro substituents. These groups can affect the compound's polarity, reactivity, and overall stability. For example, the introduction of a fluorine atom in benzenesulfonamide derivatives has been shown to preserve COX-2 potency and increase selectivity in the context of cyclooxygenase inhibition . Additionally, the synthesis of fluorine-18 labeled synthons like 4-fluorobromobenzene indicates the potential use of such compounds in radiolabeling and imaging applications .

Aplicaciones Científicas De Investigación

Isostructural Relationships

- The study of isostructural crystals, including 4-bromo-N-(4-methoxyphenyl)benzenesulfonamide, reveals adaptable geometry in the crystal-packing mode, indicating potential in crystallography and molecular design (Gelbrich, Threlfall, & Hursthouse, 2012).

Fungicidal Activities

- Research on N-phenylbenzenesulfonamide derivatives, including similar compounds, shows their fungicidal activities against Pythium ultimum, contributing to agricultural and pharmaceutical applications (조윤기, 장기운, & 성낙도, 2008).

Enantioselective Fluorination

- Derivatives of N-fluorobenzenesulfonamide, including 4,4′-difluoro-benzenesulfonamide, are used in the enantioselective fluorination of 2-oxindoles, highlighting their role in organic synthesis and pharmaceutical development (Wang et al., 2014).

Pharmaceutical Intermediates

- 2-Fluoro-4-bromobiphenyl, an intermediate for flurbiprofen synthesis, is derived from compounds like 2-fluoro-4-bromoaniline, indicating its importance in pharmaceutical manufacturing (Qiu, Gu, Zhang, & Xu, 2009).

Radiopharmaceutical Synthesis

- No-carrier-added 1-bromo-4-[18F]fluorobenzene, derived from similar benzenesulfonamides, is crucial for 18F-arylation reactions in radiopharmaceuticals (Ermert et al., 2004).

Photodynamic Therapy

- Zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups show potential in photodynamic cancer therapy due to their high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

HIV-1 Infection Prevention

- Methylbenzenesulfonamide derivatives, like 4-methyl-N-ethyl-N-(piperidin-4-yl)benzenesulfonamide, are explored for their potential in preventing human HIV-1 infection (Cheng De-ju, 2015).

COX-2 Inhibition

- Compounds like 4-(4-cyclohexyl-2-methyloxazol-5-yl)-2-fluorobenzenesulfonamide demonstrate selective inhibition of cyclooxygenase-2 (COX-2), important for anti-inflammatory drug development (Hashimoto et al., 2002).

Chemical Synthesis

- Electrophilic fluorination of functionalized pyrroles using N-fluorobenzenesulfonamide derivatives emphasizes their significance in organic synthesis (Barnes, Huang Yulin, & Hunt, 1994).

Radiochemistry

- N-([18F]fluoroalkyl)-N-nitroso-4-methyl-benzensulfonamides, synthesized for 18F-labelling in radiopharmaceuticals, highlight the utility of these compounds in radiochemical applications (Schirrmacher et al., 2003).

Lithium-Ion Batteries

- 4-bromo-2-fluoromethoxybenzene as an electrolyte additive in lithium-ion batteries for overcharge protection and fire retardancy shows the application of similar compounds in energy storage technologies (Zhang Qian-y, 2014).

Synthetic Chemistry

- The electrophilic cyanation of aryl bromides using N-cyano-N-phenyl-p-methylbenzenesulfonamide underlines its role in the synthesis of pharmaceutical intermediates (Anbarasan, Neumann, & Beller, 2011).

Corrosion Inhibition

- Piperidine derivatives, including benzenesulfonamide variants, are studied for their corrosion inhibition properties on iron, suggesting applications in materials science (Kaya et al., 2016).

Safety and Hazards

Mecanismo De Acción

Target of Action

Benzenesulfonamides are known to interact with various enzymes and receptors in the body .

Mode of Action

It’s known that benzenesulfonamides can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

Benzenesulfonamides are known to participate in various biochemical reactions, potentially affecting multiple pathways .

Result of Action

Benzenesulfonamides are known to have various biological effects, depending on their specific targets and mode of action .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of benzenesulfonamides .

Propiedades

IUPAC Name |

4-bromo-2-fluoro-N-phenylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrFNO2S/c13-9-6-7-12(11(14)8-9)18(16,17)15-10-4-2-1-3-5-10/h1-8,15H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVZFATREKMVKIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrFNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)

![9-methoxy-2-(3-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B3002505.png)

![2-(2-(4-phenethylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3002506.png)

![8-(furan-2-ylmethyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3002510.png)

![2-Allyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3002515.png)